molecular formula C14H15N3O3S B2700018 Methyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946283-75-6

Methyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No. B2700018
CAS RN: 946283-75-6
M. Wt: 305.35
InChI Key: VCIWCSVIBGZGPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate” is a complex organic compound. It seems to contain a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for “Methyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate” were not found, similar compounds have been synthesized through various methods. For instance, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Scientific Research Applications

Antimicrobial Activity

The synthesized derivatives of benzylaminothiazole carbamate have been evaluated for their in vitro antimicrobial activity. Specifically, compounds d1, d2, and d3 demonstrated promising antimicrobial effects against both Gram-positive and Gram-negative bacterial species, as well as fungal strains . These findings suggest potential applications in combating microbial infections.

Anticancer Properties

Benzylaminothiazole carbamate derivatives were also tested for their anticancer activity. Among them, compounds d6 and d7 exhibited significant effects against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). These compounds could serve as potential leads for rational drug design in breast cancer treatment .

Drug Resistance Mitigation

Given the rising antimicrobial and anticancer drug resistance, benzylaminothiazole carbamate derivatives offer a fresh avenue for overcoming these challenges. Their unique mode of action may provide an alternative to existing therapies .

Heterocyclic Thiazole Nucleus

The thiazole nucleus within benzylaminothiazole carbamate has been associated with various medicinal properties. These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Thiazole compounds block bacterial lipid biosynthesis and exhibit antimicrobial effects against different bacterial species .

Multidisciplinary Cancer Research

As cancer remains a formidable disease, multidisciplinary approaches are essential for effective treatment. Benzylaminothiazole carbamate derivatives contribute to this effort by offering potential solutions for cancer therapy .

Drug Design Potential

Molecular docking studies revealed that compounds d1, d2, d3, d6, and d7 interact favorably with specific protein binding sites. These compounds could serve as lead molecules for rational drug design, emphasizing their potential impact on future drug development .

Mechanism of Action

properties

IUPAC Name

methyl N-[4-[2-(benzylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-20-14(19)17-13-16-11(9-21-13)7-12(18)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIWCSVIBGZGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.